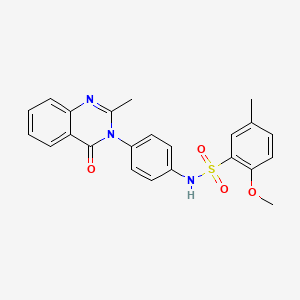
2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" is a chemical compound that may find usage in various scientific research fields. With its complex structure, it's likely to exhibit interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step organic synthesis approach is often required:
Starting Materials: Begin with precursors like methoxybenzenes, methylquinazolines, and benzenesulfonamides.
Step 1: Methoxybenzene is methylated using methyl halide under basic conditions.
Step 2: Quinazoline derivative is formed through a cyclization reaction.
Step 3: Coupling of the methylquinazoline derivative with the methylated methoxybenzene using a suitable cross-coupling catalyst like palladium or nickel.
Step 4: Sulfonamide formation via reaction with chlorosulfonic acid.
Industrial Production Methods
For large-scale production, the following modifications might be necessary:
Optimization of Catalysts: Use of robust, reusable catalysts to minimize costs.
Green Chemistry Approaches: Reduce the use of harmful solvents by using water or bio-based solvents.
Process Intensification: Employ continuous flow chemistry to improve yields and reduce reaction times.
化学反应分析
Types of Reactions it Undergoes
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions due to their electron-rich nature.
Common Reagents and Conditions
Oxidation Reagents: KMnO₄, CrO₃.
Reduction Reagents: LiAlH₄, H₂ with a metal catalyst.
Substitution Conditions: Electrophilic halogenation using Br₂ or Cl₂ in the presence of a Lewis acid.
Major Products Formed from These Reactions
Oxidation of the methoxy group forms a carbonyl compound.
Reduction of the sulfonamide produces the corresponding amine.
Electrophilic substitution can yield halogenated derivatives.
科学研究应用
Chemistry: As a reagent for synthetic organic chemistry.
Biology: Potential as a molecular probe or ligand in biochemical assays.
Medicine: Could be investigated for therapeutic properties or as a drug intermediate.
Industry: Use in the production of specialized dyes, pigments, or other materials.
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with biological molecules:
Molecular Targets: It might interact with specific enzymes or receptors.
Pathways Involved: Could modulate biochemical pathways involving oxidative stress or signal transduction.
相似化合物的比较
Quinazolin-4(3H)-one derivatives
Sulfonamide derivatives
Methoxybenzene derivatives
These comparisons highlight the unique position of "2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" in scientific research.
This compound stands out due to its multifaceted applications and diverse reactivity, making it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
2-methoxy-5-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-15-8-13-21(30-3)22(14-15)31(28,29)25-17-9-11-18(12-10-17)26-16(2)24-20-7-5-4-6-19(20)23(26)27/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYWIYJAGIGHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
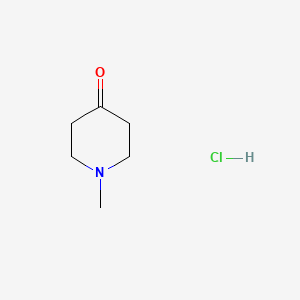
![3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2982560.png)
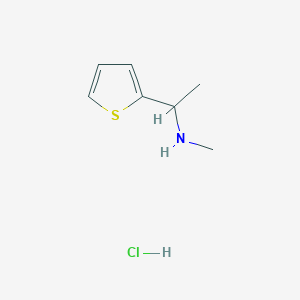
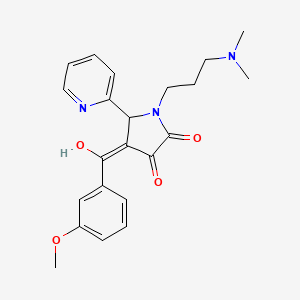
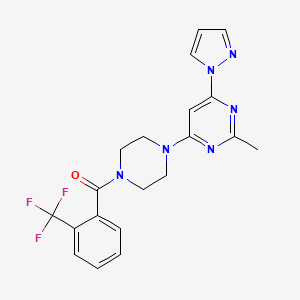
![N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2982568.png)
![2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid](/img/structure/B2982570.png)
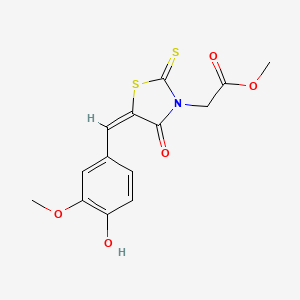
![3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982572.png)
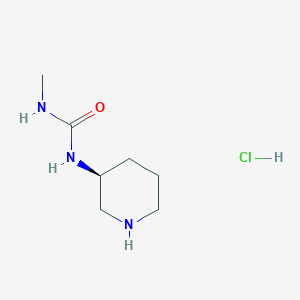
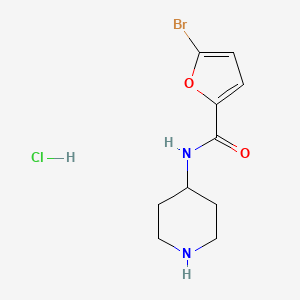
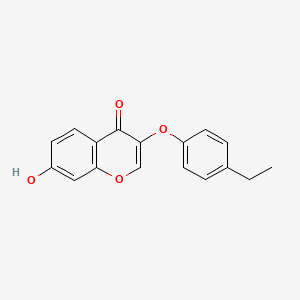
![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)
